4-Bromoquinoline-2-carbaldehyde
Overview
Description
4-Bromoquinoline-2-carbaldehyde is an organic compound with the molecular formula C({10})H({6})BrNO It is a derivative of quinoline, featuring a bromine atom at the 4-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromoquinoline-2-carbaldehyde involves the bromination of quinoline followed by formylation. Here is a typical synthetic route:
Bromination: Quinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 4-position.
Formylation: The brominated quinoline is then subjected to a Vilsmeier-Haack reaction, where it is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)) to introduce the formyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromoquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO(_4) in aqueous solution at room temperature.
Reduction: NaBH(_4) in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) at elevated temperatures.
Major Products
Oxidation: 4-Bromoquinoline-2-carboxylic acid.
Reduction: 4-Bromoquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromoquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromoquinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and aldehyde group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-Fluoroquinoline-2-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
4-Iodoquinoline-2-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-Bromoquinoline-2-carbaldehyde is unique due to the specific reactivity imparted by the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, providing a balance that can be advantageous in certain synthetic applications. This compound’s specific reactivity and the ability to undergo a wide range of chemical transformations make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromoquinoline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-5-7(6-13)12-10-4-2-1-3-8(9)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHWHVHXMHZMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574166 | |
Record name | 4-Bromoquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28615-70-5 | |
Record name | 4-Bromoquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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